ISOPROPYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Isopropyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantyl, pyrazolyl, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl intermediates. The adamantyl intermediate can be synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . The pyrazolyl intermediate is typically synthesized through the reaction of hydrazine with a suitable diketone.
The final step involves the coupling of the adamantyl and pyrazolyl intermediates with the benzothiophene moiety under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include the corresponding amine, alcohol, and substituted benzothiophene derivatives.
Scientific Research Applications
Isopropyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a pharmaceutical agent due to its unique structural features.
Catalyst Development: The adamantyl and pyrazolyl moieties make it a candidate for use in the development of novel catalysts.
Nanomaterials: Its structural properties make it suitable for incorporation into nanomaterials for various applications.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of pharmaceutical compounds. The pyrazolyl moiety can interact with various enzymes and receptors, modulating their activity. The benzothiophene moiety can also interact with biological targets, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unique due to the combination of adamantyl, pyrazolyl, and benzothiophene moieties.
1-(1-Adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone: Similar in having an adamantyl group but differs in the presence of an imidazolyl moiety.
Uniqueness
The uniqueness of ISOPROPYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its multi-functional structure, which combines the stability and bioavailability of the adamantyl group with the reactivity of the pyrazolyl and benzothiophene moieties
Properties
Molecular Formula |
C26H32N4O5S |
---|---|
Molecular Weight |
512.6g/mol |
IUPAC Name |
propan-2-yl 2-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H32N4O5S/c1-14(2)35-25(32)21-18-5-3-4-6-20(18)36-24(21)27-23(31)22-19(30(33)34)13-29(28-22)26-10-15-7-16(11-26)9-17(8-15)12-26/h13-17H,3-12H2,1-2H3,(H,27,31) |
InChI Key |
LNWOWVIFBXHIAH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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